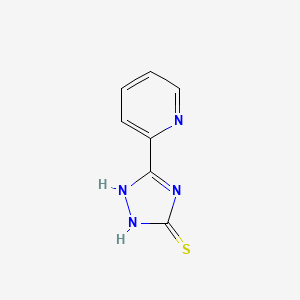

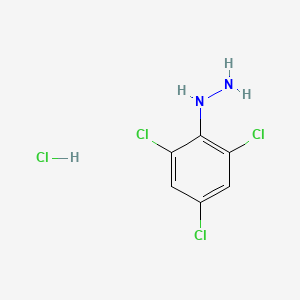

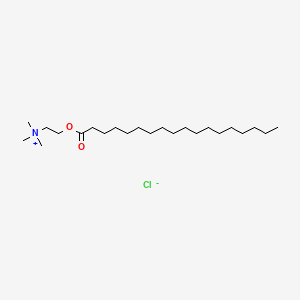

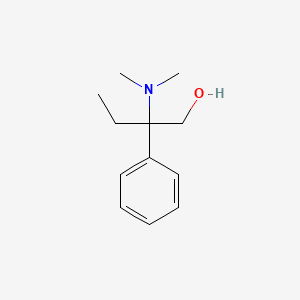

![molecular formula C10H14O5 B1335029 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid CAS No. 109282-27-1](/img/structure/B1335029.png)

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

Descripción general

Descripción

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid is a chemical compound with the formula C8H10O5 . It is a derivative of 7-oxabicyclo[2.2.1]heptane , which is also known as 7-oxanorbornane .

Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including this compound, can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . These compounds can be prepared enantiomerically enriched readily .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 7-oxabicyclo[2.2.1]heptane derivatives are diverse. They include the Diels–Alder reaction of furans, C–O and C–C bond cleavage of 7-oxanorbornanes, and more .Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthesis of Rigid Non-Chiral Analogues : The compound has been utilized in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, demonstrating its utility in producing complex molecular structures (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Cocrystal Formation : It forms cocrystals with 2-aminobenzothiazole, indicating its potential in crystal engineering and material science (Wang, Hu, & Wang, 2008).

Development of HIV Treatments : Derivatives of this acid have been synthesized for potential anti-HIV activity, showing its relevance in medicinal chemistry (Song Dan-qing, 2009).

Crystal Structure Analysis : Studies on its derivatives, like tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, contribute to the understanding of molecular and crystal structures (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).

Pharmaceutical Research

- Antibacterial and Antifungal Studies : Schiff base derivatives from related compounds have shown antibacterial and fungicidal activities, suggesting potential for pharmaceutical applications (Al-Masoudi, Mohammad, & Hama, 2015).

Material Science and Polymer Chemistry

Polymer Synthesis : The compound has been used in ring-opening metathesis polymerization, indicating its role in developing new materials (Kwasek & Bogdał, 2014).

Synthesis of Organic Peroxides : Derivatives of this compound have been synthesized and studied for their energetic properties, contributing to the field of materials chemistry (Klapötke, Stiasny, Stierstorfer, & Winter, 2015).

Propiedades

IUPAC Name |

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIACBOKCRBDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109282-27-1 | |

| Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 1,4-dimethyl-, (exo,exo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109282271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.